N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4/c1-27-16-4-2-3-15(11-16)23-10-9-22(18(25)19(23)26)12-17(24)21-14-7-5-13(20)6-8-14/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZRFWXQPTZAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide (CAS Number: 891867-74-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16BrN3O4. The compound features a bromophenyl group and a methoxyphenyl moiety linked through a tetrahydropyrazine scaffold. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance:
- Antibacterial Effects : Studies have shown that certain analogs demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 μg/mL .
- Antifungal Activity : The compound has also been tested against fungi like Candida albicans and Aspergillus niger, showing effective inhibition at low concentrations .
Anti-inflammatory Properties
In vitro studies have suggested that this compound may possess anti-inflammatory effects. The mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Anticancer Potential
Recent investigations have begun to explore the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins . These findings warrant further exploration into its potential as an anticancer agent.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular targets involved in signaling pathways related to inflammation and cell proliferation.
Case Studies
Several studies have been conducted to evaluate the pharmacological profile of this compound:
- Study on Antimicrobial Effects : A study published in 2012 demonstrated that compounds with similar structures showed significant antibacterial and antifungal activities using diffusion and serial dilution methods .
- In Vivo Models : Animal models have been employed to assess the anti-inflammatory effects of the compound. Results indicated a reduction in paw edema in rats treated with the compound compared to controls .
Data Summary Table
Comparison with Similar Compounds
Tetrahydropyrazine-dione Analogs
Compounds sharing the 2,3-dioxo-tetrahydropyrazine core but differing in substituents are critical for understanding structure-activity relationships.
Key Observations :
- Bromine vs.
- Methoxy Positioning : The 3-methoxyphenyl group in the target compound may induce torsional strain compared to the 4-methoxyphenyl in , affecting binding to planar targets .
- Thioether vs. Oxo Groups : The thioether in could alter redox activity and metabolic stability compared to the dioxo groups in the target compound .
N-(Bromophenyl)acetamide Derivatives
Variations in the acetamide’s aryl group significantly influence molecular conformation and intermolecular interactions.
Key Observations :
Sulfur-Containing Analogs
Sulfur atoms in the backbone or side chains modulate electronic properties and bioavailability.
Key Observations :
- Triazole vs. Pyrazine : The triazole ring in and offers nitrogen-rich hydrogen-bonding sites, contrasting with the dioxo-pyrazine’s oxygen-based interactions in the target compound .
- Sulfanyl Linkage : Sulfur’s lower electronegativity compared to oxygen may reduce metabolic oxidation, extending half-life .
Preparation Methods
Pyrazinone Ring Formation
The tetrahydropyrazin-2,3-dione core is synthesized via cyclization of hydrazide intermediates. In a representative procedure, 2-(3-methoxyphenyl)acetohydrazide undergoes acid-catalyzed cyclization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −5°C to form the pyrazinone scaffold. This step parallels methods reported for quinazoline derivatives, where Smiles rearrangement mechanisms facilitate irreversible tautomerization. Computational studies at the DFT/B3LYP/6-311G level support a two-step mechanism: (1) tautomerization of the azide intermediate to an enol form, followed by (2) nucleophilic attack at the electrophilic carbon of the quinazoline system.
Acetamide Side-Chain Introduction
The acetamide moiety is introduced via nucleophilic acyl substitution. A solution of 4-bromoaniline in dichloromethane (DCM) reacts with furan-2-carbonyl chloride in the presence of triethylamine (Et₃N) at 0°C, yielding N-(4-bromophenyl)furan-2-carboxamide. Adapting this method, the pyrazinone intermediate is treated with chloroacetyl chloride in dimethylformamide (DMF) under sodium hydride (NaH) catalysis, forming the corresponding acetamide derivative. Kinetic studies reveal that excess NaH (2.0 equiv.) maximizes yield by deprotonating the pyrazinone nitrogen, enhancing nucleophilicity.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reaction temperature critically influences cyclization efficiency. For instance, maintaining −5°C during NaNO₂-mediated cyclization minimizes byproduct formation, achieving 76% yield for analogous quinazoline diones. Conversely, elevated temperatures (90°C) are optimal for DMF-based alkylation, facilitating complete conversion within 6 hours. Solvent polarity also impacts yields: nonpolar solvents like ethyl acetate favor hydrazide cyclization, while polar aprotic solvents (e.g., DMF) enhance acetamide coupling.
Table 1: Solvent and Temperature Optimization for Key Steps
Stoichiometric Ratios and Catalysis
Stoichiometric excess of chloroacetyl chloride (1.2 equiv.) relative to the pyrazinone intermediate ensures complete alkylation. Triethylamine (1.0 equiv.) neutralizes HCl byproducts during amidation, preventing protonation of the aniline nucleophile. Catalytic NaH (60% dispersion in oil) proves indispensable for deprotonation, with sub-stoichiometric amounts (0.5 equiv.) leading to incomplete reactions.
Analytical Characterization
Spectroscopic Validation
1H NMR Analysis : The final compound exhibits characteristic peaks at δ 7.89–7.70 ppm (aromatic protons from the bromophenyl group), δ 3.23 ppm (methoxy singlet), and δ 10.35 ppm (amide NH). IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O, pyrazinone) and 1540 cm⁻¹ (N–H bend) confirm functional group integrity. High-resolution mass spectrometry (HR-MS) corroborates the molecular ion peak at m/z 430.3 ([M+H]⁺).
Purity and Yield Considerations
Recrystallization from ethanol or ethyl acetate achieves >99% purity, as verified by HPLC. However, yield varies with precursor quality: using 99% pure acetic acid in analogous amidation reactions improves mass yield from 33% to 48%. Scale-up trials (100 mmol) report 65–70% isolated yield, attributed to optimized distillation under reduced pressure.
Comparative Analysis of Synthetic Routes
Route A: Sequential Cyclization-Amidation
This approach first constructs the pyrazinone ring, followed by acetamide coupling. Advantages include high regioselectivity (>95%) and compatibility with sensitive functional groups. Disadvantages involve lengthy purification steps, reducing overall yield to 68%.
Route B: One-Pot Tandem Reaction
Combining cyclization and amidation in a single pot reduces solvent waste and processing time. Preliminary data show 60% yield but require stringent temperature control (−5°C to 90°C), complicating industrial adaptation.
Industrial-Scale Production Challenges
Cost and Resource Efficiency
Large-scale synthesis faces hurdles in reagent cost (e.g., NaH) and solvent recovery. Substituting DMF with recyclable ionic liquids is under investigation, though initial trials report 15% lower yields.
Applications and Derivative Synthesis
While biological data for the title compound remain limited, structural analogs demonstrate antimicrobial and anticancer activity. For example, thiazolyl acetamides inhibit Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis. Derivatives bearing electron-withdrawing groups (e.g., nitro) show enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM) .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazine-dione core followed by coupling with the bromophenylacetamide moiety. Key steps include:
Core Formation : Cyclization of 3-methoxyphenylglyoxal derivatives with hydrazine under reflux in ethanol to generate the tetrahydropyrazine-dione scaffold .
Acetamide Coupling : Thioether or sulfonyl linkage formation using α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Critical Conditions :
- Solvent choice (DMF or acetonitrile for solubility).
- Temperature control (±5°C) to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrazine-dione carbonyls at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 498.05 for C₂₃H₂₀BrN₃O₄) .
- X-ray Crystallography : For unambiguous 3D conformation analysis, if single crystals are obtained (e.g., dihedral angles between aromatic rings critical for bioactivity) .
Q. What computational parameters are used to predict physicochemical properties relevant to drug-likeness?
- Methodological Answer : Tools like Molinspiration or SwissADME calculate:
- Hydrogen Bonding : Acceptors (4–5) and donors (1–2), influencing solubility .
- Topological Polar Surface Area (TPSA) : ~79 Ų, indicating moderate membrane permeability .
- LogP : ~2.4 (XlogP3), suggesting balanced lipophilicity for cellular uptake .
- Data Table :
| Parameter | Value |
|---|---|
| Molecular Weight | 498.28 g/mol |
| Rotatable Bonds | 6 |
| H-Bond Acceptors | 5 |
| H-Bond Donors | 1 |
| TPSA | 79 Ų |
| LogP | 2.4 |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., demethylation of the methoxyphenyl group) .
- Protein Binding Studies : Use equilibrium dialysis to evaluate serum protein binding, which may reduce free drug concentration in vivo .
- Dose Optimization : Conduct allometric scaling from rodent models to adjust for interspecies differences in clearance rates .
Q. What strategies are effective for optimizing the compound’s selectivity toward cancer vs. inflammatory targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents systematically:
- Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase inhibition .
- Introduce methyl groups on the pyrazine ring to reduce off-target binding .
- Targeted Assays :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytokine Inhibition : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .
Q. How can reaction yields be improved during scale-up synthesis without compromising purity?
- Methodological Answer :
- Process Optimization :
- Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to enhance heat dissipation .
- Use catalytic reagents (e.g., Pd/C for deprotection) to reduce waste .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Q. What mechanistic insights explain the compound’s dual anti-inflammatory and anticancer activity?
- Methodological Answer :
- Transcriptomic Analysis : RNA-seq of treated cancer cells to identify downregulated pathways (e.g., NF-κB, PI3K/Akt) .
- Molecular Dynamics Simulations : Dock the compound into COX-2 and Bcl-2 binding pockets to assess binding modes .
- Data Contradiction Note : Inconsistent IC₅₀ values across cell lines may arise from differential expression of target proteins (e.g., COX-2 in HT-29 vs. MCF-7) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound’s anticancer activity?
- Methodological Answer :
- Standardize Assay Conditions :
- Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours) .
- Normalize data to reference drugs (e.g., doxorubicin) in each experiment .
- Meta-Analysis : Pool data from 5+ independent studies using fixed-effects models to identify outliers .
Comparative Analysis
Q. How does this compound compare structurally and functionally to related pyrazine-dione derivatives?
- Methodological Answer :
- Structural Comparison :
| Compound | Key Modifications | Bioactivity |
|---|---|---|
| Target Compound | 4-Bromophenyl, 3-methoxyphenyl | Dual anticancer/anti-inflammatory |
| Analog A | 4-Chlorophenyl, 4-fluorobenzyl | Selective kinase inhibition |
| Analog B | Thienopyrimidine core | Enhanced antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
